Strict Nucleotide Triphosphate Specificity in the Biosynthetic Reaction
The enzyme triphosphoribosyl-dephospho-CoA synthase (CitG) demonstrates absolute specificity for ATP as the triphosphoribosyl donor. Assays confirm that GTP, CTP, UTP, ADP, and AMP cannot substitute for ATP to yield 2'-(5-triphosphoribosyl)-3'-dephospho-CoA [1]. This contrasts with other nucleotide-dependent enzymes where GTP or other NTPs may serve as alternative substrates.
| Evidence Dimension | Nucleotide substrate specificity for CitG-catalyzed synthesis |
|---|---|
| Target Compound Data | ATP is the required substrate for the reaction ATP + 3'-dephospho-CoA → 2'-(5-triphosphoribosyl)-3'-dephospho-CoA + adenine. |
| Comparator Or Baseline | GTP, CTP, UTP, ADP, and AMP were tested as alternative substrates. None supported the reaction. |
| Quantified Difference | Reaction occurs only with ATP; all tested alternatives (GTP, CTP, UTP, ADP, AMP) yield no detectable product. |
| Conditions | In vitro enzymatic assay with purified CitG protein from Escherichia coli or Klebsiella pneumoniae. |
Why This Matters
This high substrate specificity confirms that 2'-(5-triphosphoribosyl)-3'-dephospho-CoA cannot be generated in vivo or in vitro using alternative nucleotide triphosphates, making the authentic compound essential for experimental reconstitution of the pathway.
- [1] European Bioinformatics Institute. (n.d.). IntEnz entry for EC 2.4.2.52 - triphosphoribosyl-dephospho-CoA synthase. View Source
